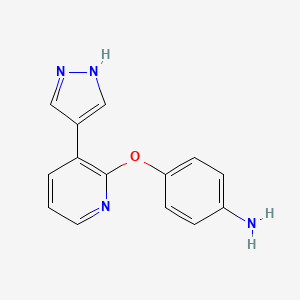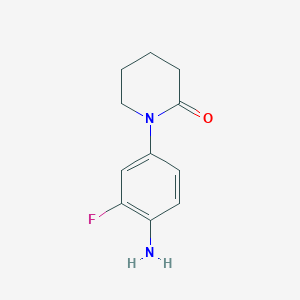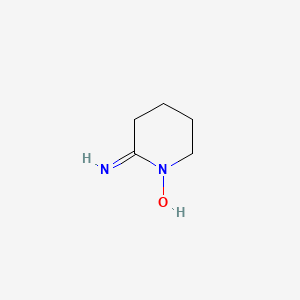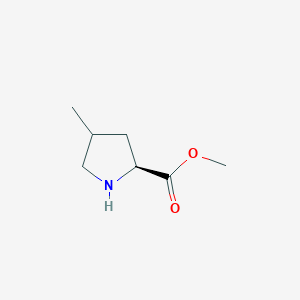![molecular formula C15H23N3O2 B8640916 (3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester CAS No. 441330-00-3](/img/structure/B8640916.png)
(3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C15H29N3O2. It is a derivative of piperidine and pyridine, featuring a tert-butyl carbamate group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same chemical reactions but with optimized conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in drug development and material science .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It helps in understanding the binding mechanisms and effects of potential therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in developing new drugs for treating various diseases, including bacterial infections and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable in creating products with specific desired effects .
Mechanism of Action
The mechanism of action of (3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate]
Comparison: Compared to these similar compounds, (3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester is unique due to its combination of piperidine and pyridine rings, which confer specific chemical and biological properties. This uniqueness makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Properties
CAS No. |
441330-00-3 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-(1-pyridin-4-ylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,19) |
InChI Key |
AUFRDMQSECOCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)





![2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid](/img/structure/B8640869.png)

![O-(Benzo[c][1,2,5]oxadiazol-5-ylmethyl)hydroxylamine](/img/structure/B8640881.png)

![3-(2-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8640902.png)


